molecular formula C16H16ClN5O B11046639 N-(3-chloro-4-methoxyphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

N-(3-chloro-4-methoxyphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B11046639
M. Wt: 329.78 g/mol
InChI Key: CGYOXDJAIQAJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a pyrazole ring and a chloromethoxyphenyl group, making it a molecule of interest for its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Substitution with Pyrazole: The pyrazole ring is introduced via a nucleophilic substitution reaction, where a suitable pyrazole derivative reacts with the pyrimidine core.

    Attachment of the Chloromethoxyphenyl Group: The final step involves the coupling of the 3-chloro-4-methoxyphenyl group to the pyrimidine ring, often using a palladium-catalyzed cross-coupling reaction such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, N-(3-chloro-4-methoxyphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine may be investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Its structural features suggest potential activity as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine: Lacks the dimethyl substitution on the pyrazole ring.

    N-(3-chloro-4-methoxyphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine: Substitution at a different position on the pyrimidine ring.

Uniqueness

N-(3-chloro-4-methoxyphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to the specific combination of substituents on the pyrimidine and pyrazole rings. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H16ClN5O

Molecular Weight

329.78 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C16H16ClN5O/c1-10-6-11(2)22(21-10)16-8-15(18-9-19-16)20-12-4-5-14(23-3)13(17)7-12/h4-9H,1-3H3,(H,18,19,20)

InChI Key

CGYOXDJAIQAJMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NC3=CC(=C(C=C3)OC)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.